

Quantitative Data on FLT3 Inhibitor Efficacy

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Compound of Interest

Compound Name: *Flt3-IN-28*

Cat. No.: *B15569361*

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The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following table summarizes the IC₅₀ values for several well-characterized FLT3 inhibitors in various FLT3-mutated AML cell lines.

Inhibitor	Cell Line	FLT3 Mutation Status	IC ₅₀ (nM)	Reference
Midostaurin	MOLM-13	FLT3-ITD	~200	[2]
Quizartinib	MOLM-13	FLT3-ITD	<10 (70% viability at 10nM)	[2]
Gilteritinib	MOLM-13	FLT3-ITD	<10 (90% viability at 10nM)	[2]
HSW630-1	-	FLT3	18.6	[3]
HSW630-1	-	FLT3-ITD	8.77	[3]
FLT3-IN-3	MV4-11	Homozygous FLT3-ITD	300	[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induced by FLT3 inhibitors.

Cell Viability and Apoptosis Analysis by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[\[5\]](#)[\[6\]](#)

Materials and Reagents:

- AML cell lines (e.g., MOLM-13, MV4-11)
- FLT3 inhibitor (e.g., Flt3-IN-25)[\[1\]](#)
- Cell culture medium (e.g., RPMI-1640) with 10% FBS
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Culture and Treatment:** Seed AML cells at a density of 1×10^6 cells/well in a 6-well plate and culture for 24 hours. Treat the cells with the FLT3 inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours).
- **Cell Harvesting:** Collect both adherent and suspension cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.[\[5\]](#) Combine all cells and centrifuge at $300 \times g$ for 5 minutes.
- **Staining:** Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[\[6\]](#)

Western Blotting for Signaling Pathway Analysis

This method is used to detect changes in the phosphorylation status of key proteins in the FLT3 signaling pathway.

Materials and Reagents:

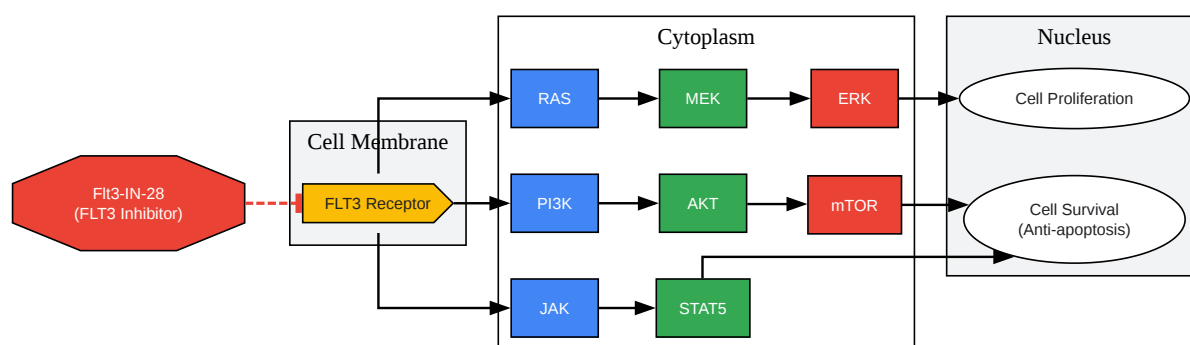
- Treated and untreated AML cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-Caspase-3, anti-PARP)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Protein Extraction:** Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

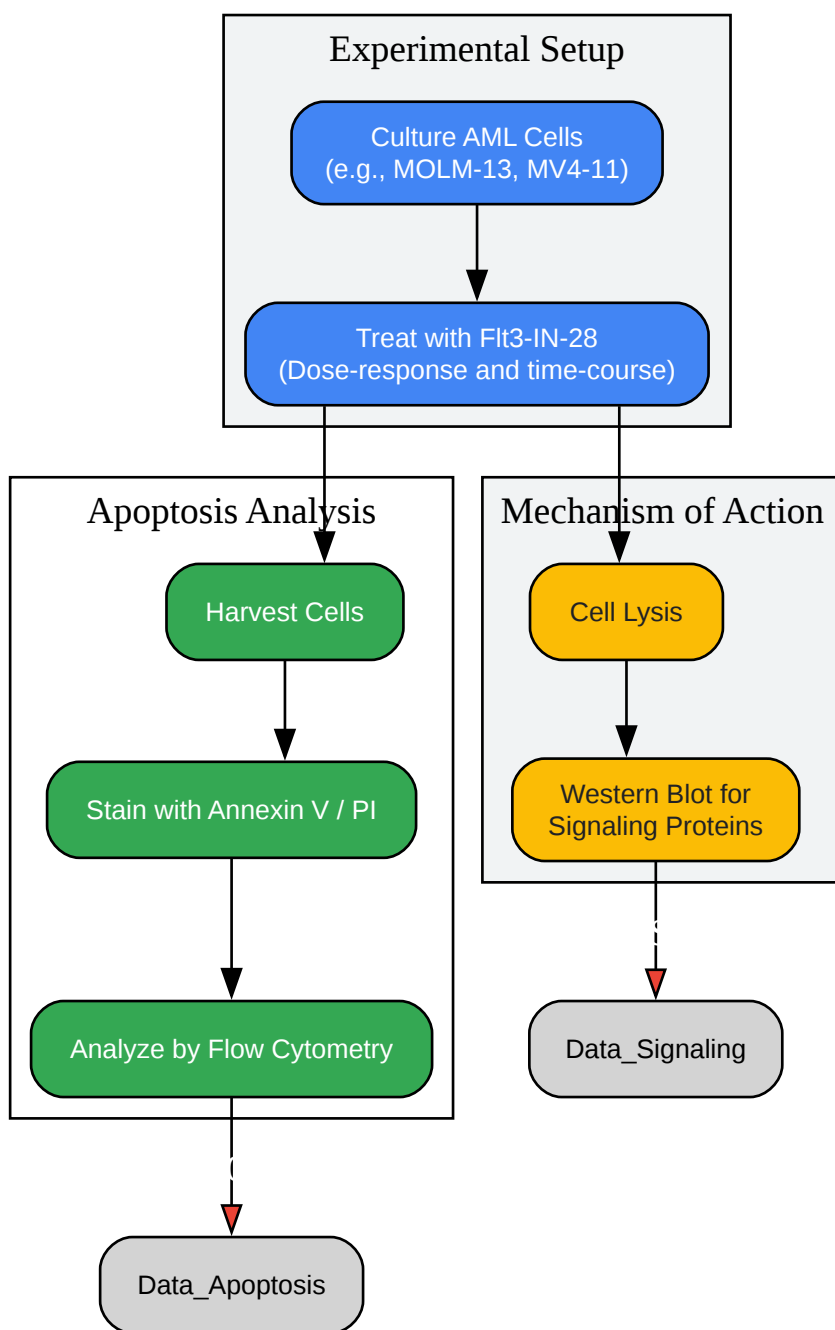
FLT3 mutations lead to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[3][7] FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting these pro-survival signals and inducing apoptosis.[1]



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Caption: FLT3 signaling pathway and the point of inhibition.

The induction of apoptosis by FLT3 inhibitors is a key mechanism for their therapeutic effect in FLT3-mutated AML. The process can be visualized as a clear experimental workflow.



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